(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by:
- Benzothiazole core: A heterocyclic ring system with sulfur and nitrogen atoms, known for its role in medicinal chemistry and agrochemical applications.
- Ethyl acetate ester: Enhances solubility and modulates pharmacokinetic properties.
- 4-Cyanobenzoyl imino group: A planar, electron-withdrawing substituent that may influence π-π stacking interactions and binding affinity.
- Z-configuration: Defined stereochemistry critical for molecular geometry and biological activity.
Properties
IUPAC Name |
ethyl 2-[2-(4-cyanobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-2-26-17(24)11-23-15-8-7-14(20)9-16(15)27-19(23)22-18(25)13-5-3-12(10-21)4-6-13/h3-9H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDAIIAJBCDFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it may act through a mechanism involving imino-stetter reactions. These reactions involve the transfer of a hydride from a carbonyl compound to an imine, leading to the formation of new carbon-carbon bonds.
Biological Activity
The compound (Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate (CAS Number: 865247-16-1) is a complex organic molecule with significant potential in various biological applications. Its structure includes multiple functional groups, which are believed to contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C19H14FN3O3S
- Molecular Weight : 383.4 g/mol
- IUPAC Name : Ethyl 2-[2-(4-cyanobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Structural Features
The presence of the benzothiazole moiety is significant as it is known for various pharmacological activities. The fluorine atom and the cyanobenzoyl group further enhance the compound's lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds related to benzothiazole have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. In vitro assays have indicated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 50 | E. coli |
| Compound B | 100 | S. aureus |
| Compound C | 75 | C. albicans |
Anticancer Potential
Benzothiazole derivatives have been extensively studied for their anticancer properties. In particular, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cell lines, including breast and liver cancer cells.
Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the anticancer activity of related compounds, it was found that certain derivatives inhibited cell growth with IC50 values ranging from 10 to 50 µM in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has also been documented. Compounds similar to this compound have been shown to reduce pro-inflammatory cytokines in cellular models, indicating a potential therapeutic role in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors for specific enzymes involved in tumor progression and inflammation.
- Receptor Modulation : The compound may interact with various cellular receptors, altering signaling pathways that lead to cell proliferation or apoptosis.
- Reactive Oxygen Species Scavenging : Some derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of the target compound with similar derivatives:
Key Observations:
- Electron-Withdrawing Groups: The target’s 4-cyanobenzoyl and 6-fluoro substituents contrast with sulfamoyl () or hydroxy groups (), impacting polarity and reactivity.
- Z-Configuration : Shared with and compounds, this stereochemistry likely stabilizes molecular conformation for target binding .
- Biological Relevance: Sulfamoyl () and indole () groups are linked to antimicrobial activity, suggesting the target’s cyano and fluoro substituents may confer distinct bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
